

physical and chemical properties of Tetraethylsilane

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Compound of Interest

Compound Name: *Tetraethylsilane*

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Tetraethylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylsilane (TES), with the chemical formula $\text{Si}(\text{C}_2\text{H}_5)_4$, is an organosilicon compound characterized by a central silicon atom bonded to four ethyl groups in a tetrahedral geometry.^[1] This colorless liquid emits a mild, distinct odor and is a key precursor and reagent in various chemical applications, from the synthesis of silicon-containing compounds to its use in the semiconductor industry for chemical vapor deposition (CVD) of silicon-based films.^{[2][3]} Its non-polar nature, owing to the hydrophobic ethyl groups, dictates its solubility and reactivity profile.^[1] This technical guide provides an in-depth overview of the core physical and chemical properties of **tetraethylsilane**, detailed experimental methodologies, and a visualization of its thermal decomposition pathway.

Physical Properties of Tetraethylsilane

The physical characteristics of **tetraethylsilane** are summarized in the table below, providing a comprehensive dataset for researchers.

Property	Value	Reference
Molecular Formula	C ₈ H ₂₀ Si	[4]
Molecular Weight	144.33 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor	Mild, distinct, ether-like	[1]
Density	0.761 g/mL at 25 °C	[3]
Melting Point	-82.5 °C	[3]
Boiling Point	153-154 °C	[3]
Flash Point	25 °C (77 °F)	[3]
Refractive Index	n _{20/D} 1.4263	[3]
Vapor Pressure	4.36 mmHg at 25 °C	[5]
Solubility	Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, benzene, ether)	[1]

Chemical Properties and Reactivity

Tetraethylsilane's chemical behavior is primarily centered around its utility as a stable source of silicon in high-temperature processes and as a starting material for other organosilicon compounds.

Property	Description	Reference
Thermal Stability	Decomposes at high temperatures.	[6]
Reactivity	Used as a precursor in Chemical Vapor Deposition (CVD) for silicon carbide (SiC) films. Can participate in hydrosilylation reactions.	[1][3][6]
Combustion	Burns to form silicon dioxide, carbon dioxide, and water.	
Decomposition	Thermal decomposition is initiated by Si-C bond fission.	[5][6]

Experimental Protocols

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of **tetraethylsilane**. The following are generalized protocols adaptable for this compound.

1. Boiling Point Determination (Micro-reflux method):

- A small volume (a few mL) of **tetraethylsilane** is placed in a micro test tube containing a boiling chip.
- The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube filled with a suitable heating oil.[7]
- The temperature is carefully raised until the liquid begins to boil and a ring of condensing vapor is observed refluxing on the walls of the test tube.[8]
- The stable temperature reading on the thermometer at which the liquid actively boils and condenses is recorded as the boiling point.[7]

2. Density Measurement (Hydrostatic Weighing):

- A solid object of known mass and volume (e.g., a silicon crystal) is weighed in air and then weighed while submerged in a sample of **tetraethylsilane** at a constant temperature (e.g., 25 °C).[9]
- The density of **tetraethylsilane** is calculated based on the apparent loss of mass of the solid object, applying Archimedes' principle.[9]
- Precision can be enhanced by using a fine suspension wire and making multiple measurements to minimize errors from surface tension.[9]

3. Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A sample of **tetraethylsilane** (typically 1-2 mg for ^1H NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl_3).[10][11]
 - A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0 ppm.[10]
 - The solution is transferred to a 5 mm NMR tube to a height of approximately 4-5 cm.[11][12]
 - The sample is then placed in the NMR spectrometer to acquire the spectrum.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - A drop of liquid **tetraethylsilane** is placed between two potassium bromide (KBr) plates to create a thin film.
 - Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.
 - The sample is then scanned with infrared radiation to obtain the absorbance or transmittance spectrum, revealing characteristic vibrational modes of the Si-C and C-H bonds.
- Mass Spectrometry (MS):

- A dilute solution of **tetraethylsilane** in a volatile organic solvent is prepared.
- The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- For reactive compounds like some organometallics, specialized handling techniques under an inert atmosphere may be necessary to prevent decomposition before analysis.[13]
- The molecule is ionized (e.g., by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio to produce a mass spectrum.[4]

Synthesis and Purification

Synthesis of **Tetraethylsilane**: A common laboratory-scale synthesis involves the reaction of a silicon halide with an ethyl Grignard reagent. A more industrial approach is the Direct Process.

Purification:

- Fractional Distillation: Crude **tetraethylsilane** can be purified by fractional distillation to separate it from byproducts and unreacted starting materials.[14]
- Gas Chromatography: For high-purity requirements, preparative gas chromatography can be employed. The impure material is passed through a GC column that separates components based on their volatility and interaction with the stationary phase.[15]

Thermal Decomposition of Tetraethylsilane

The thermal decomposition of **tetraethylsilane** is a critical process, particularly in its application in CVD. The primary initiation step involves the homolytic cleavage of a silicon-carbon bond.

Experimental Analysis of Thermal Decomposition

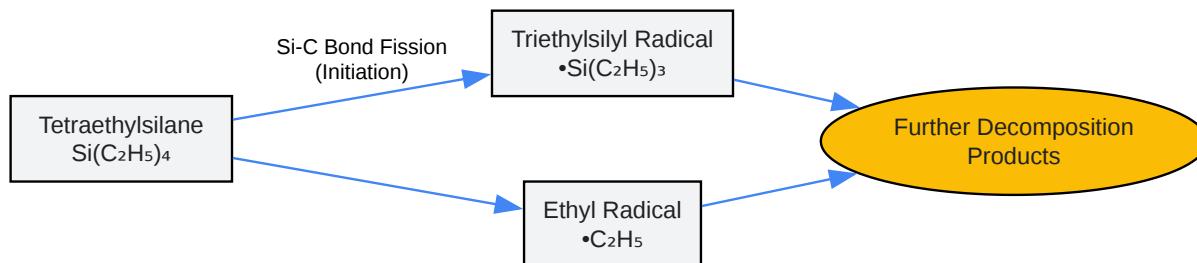
The study of **tetraethylsilane**'s thermal decomposition can be carried out using flash pyrolysis coupled with a detection method like vacuum ultraviolet photoionization mass spectrometry (VUV-PI-TOFMS).[5][6]

Experimental Workflow:

- Sample Introduction: A carrier gas (e.g., helium) is bubbled through liquid **tetraethylsilane** to introduce the vapor into the system.[6]
- Pyrolysis: The gas mixture is passed through a microreactor (e.g., a SiC tube) which is heated to the desired decomposition temperature.[6]
- Analysis: The decomposition products are then analyzed in real-time using a technique like VUV-PI-TOFMS, which can identify the various molecular fragments produced during pyrolysis.[5][6]

Decomposition Pathway

The thermal decomposition of **tetraethylsilane** is initiated by the breaking of a Si-C bond, leading to the formation of a triethylsilyl radical and an ethyl radical. This is the predominant initial step rather than a β -hydride elimination.[5][6]



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